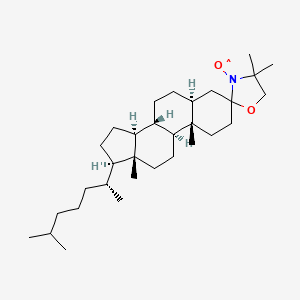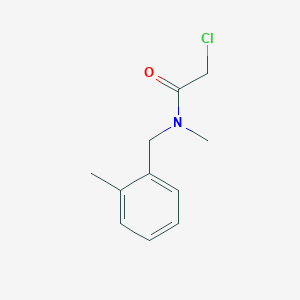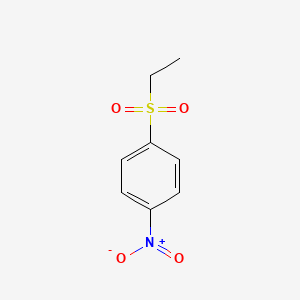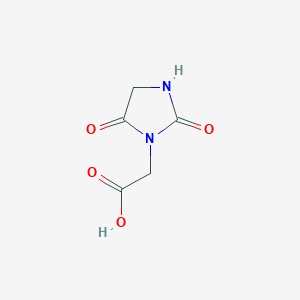
CID 2724316
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 2724316, also known as 1-(4-methoxyphenyl)-3-(4-nitrophenyl) urea, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
CID 2724316 has shown promising applications in various research fields, including cancer research, neurobiology, and immunology. In cancer research, CID 2724316 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, CID 2724316 has been shown to modulate the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 has been found to regulate the activity of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses.
Mecanismo De Acción
The mechanism of action of CID 2724316 is not fully understood, but it has been proposed to act through multiple targets, such as ion channels, receptors, and enzymes. CID 2724316 has been found to block the activity of the TRPM8 ion channel, which is involved in cold sensation and pain perception. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune responses. Moreover, CID 2724316 has been found to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation.
Efectos Bioquímicos Y Fisiológicos
CID 2724316 has been found to have various biochemical and physiological effects, depending on the target and the concentration used. For example, at low concentrations, CID 2724316 has been found to enhance the activity of the TRPM8 ion channel, while at high concentrations, it blocks its activity. Similarly, CID 2724316 has been found to have biphasic effects on the activity of the P2X7 receptor, with low concentrations enhancing its activity and high concentrations inhibiting it. Moreover, CID 2724316 has been found to induce apoptosis and cell cycle arrest in cancer cells, and to modulate the activity of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 2724316 has several advantages for lab experiments, including its small size, high purity, and availability from commercial sources. Moreover, CID 2724316 has been found to have high stability in various solvents and at different pH values. However, CID 2724316 also has some limitations, such as its low water solubility, which may affect its bioavailability and toxicity. Moreover, CID 2724316 has been found to have some off-target effects, which may complicate the interpretation of the results.
Direcciones Futuras
CID 2724316 has several potential future directions for research, including its applications in drug discovery, neurobiology, and immunology. In drug discovery, CID 2724316 may be used as a lead compound for the development of novel drugs for cancer and inflammatory diseases. In neurobiology, CID 2724316 may be used to study the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 may be used to study the regulation of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses. Moreover, further studies are needed to understand the mechanism of action of CID 2724316 and its potential off-target effects.
Conclusion:
CID 2724316 is a promising compound for scientific research, with potential applications in cancer research, neurobiology, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of CID 2724316 and its applications in various research fields.
Métodos De Síntesis
CID 2724316 can be synthesized using different methods, including the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate in the presence of a base, or the reaction of 4-methoxyphenyl isocyanate with 4-nitroaniline in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-LJGTUOGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369126 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2724316 | |
CAS RN |
55569-61-4 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)




